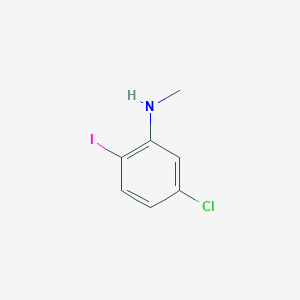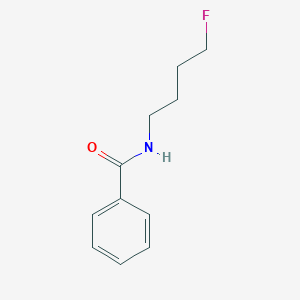![molecular formula C17H25NO B13489508 [5-(3-Tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13489508.png)
[5-(3-Tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(3-Tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol: is a complex organic compound featuring a bicyclic structure with a tertiary butyl group and a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [5-(3-Tert-butylphenyl)-3-azabicyclo[31One common method involves the enantioselective construction of the bicyclic core, which can be achieved through various stereoselective transformations starting from acyclic precursors .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms or other leaving groups are replaced by nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxide or alkoxide ions, polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: In biological research, it may serve as a ligand or a probe to study receptor-ligand interactions and enzyme mechanisms.
Industry: In the industrial sector, the compound can be utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of [5-(3-Tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclic structure and the presence of the phenyl and tert-butyl groups contribute to its binding affinity and specificity. The compound may modulate biological pathways by acting as an agonist or antagonist, depending on the target.
Comparación Con Compuestos Similares
- [3-(3-Tert-butylphenyl)-2-azabicyclo[3.1.1]heptan-1-yl]methanol
- [5-(3-Tert-butylphenyl)-3-azabicyclo[3.2.1]octan-1-yl]methanol
Uniqueness: Compared to similar compounds, [5-(3-Tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol exhibits unique structural features that may enhance its stability, binding affinity, and specificity in various applications. The specific arrangement of the bicyclic core and the substituents contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H25NO |
|---|---|
Peso molecular |
259.4 g/mol |
Nombre IUPAC |
[5-(3-tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol |
InChI |
InChI=1S/C17H25NO/c1-15(2,3)13-5-4-6-14(7-13)17-8-16(9-17,12-19)10-18-11-17/h4-7,18-19H,8-12H2,1-3H3 |
Clave InChI |
NUNKCDDCTTYJLZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=CC(=C1)C23CC(C2)(CNC3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{2-Oxatricyclo[3.3.1.1,3,7]decan-1-yl}ethan-1-amine hydrochloride](/img/structure/B13489432.png)







![4-[(5-tert-Butyl-1H-imidazol-2-yl)methyl]piperidine dihydrochloride](/img/structure/B13489496.png)




